molecular formula C20H11F6N5 B8747982 1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-

1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-

Cat. No.: B8747982
M. Wt: 435.3 g/mol
InChI Key: ZDSWMSRFTNIEJV-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]- is a useful research compound. Its molecular formula is C20H11F6N5 and its molecular weight is 435.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H11F6N5

Molecular Weight

435.3 g/mol

IUPAC Name

7-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]-1,8-naphthyridin-4-amine

InChI

InChI=1S/C20H11F6N5/c21-19(22,23)11-3-6-16(29-10-11)30-14-7-9-28-18-12(14)4-5-15(31-18)17-13(20(24,25)26)2-1-8-27-17/h1-10H,(H,28,29,30,31)

InChI Key

ZDSWMSRFTNIEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC3=NC=CC(=C3C=C2)NC4=NC=C(C=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heat a mixture of 5-chloro-2-(3-(trifluoromethyl)pyridin-2-yl)-[1,8]naphthyridine (62 mg, 0.2 mmol), 2-amino-5-trifluoromethylpyridine (32.4 mg, 0.2 mmol), xantphos (11.6 mg, 0.02 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol) and Cs2CO3 (130 mg, 0.4 mmol) in dioxane (2.0 mL) at 100° C. for 20 hours. Cool the mixture, concentrate under vacuum, dilute with EtOAc/water (5.0 mL each), filter through celite, wash celite with EtOAc (2×5 mL) and dry combined organic layers with MgSO4. Filter the dried extract and concentrate under vacuum to afford crude product. Purify by preparative TLC using EtOAc as eluent to afford title compound as a yellow solid. 1H NMR (400 MHZ, DMSO-D6) δ 10.15 (s, 1H), 9.1 (d, 1H, J=2.2 Hz), 9.0 (d, 1H, J=1.1 Hz), 8.95 (d, 1H, J=1.2 Hz), 8.68 (s, 1H), 8.50 (d, 1H, J=1.3 Hz), 8.43 (d, 1H, J=2.0 Hz), 8.12 (dd, 1H), 8.0(d, 1H, J=2.2 Hz), 7.81 (m, 1H), 7.49 (d, 1H, J=2.2 Hz). MS=436.08 (M+H).
Name
5-chloro-2-(3-(trifluoromethyl)pyridin-2-yl)-[1,8]naphthyridine
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
32.4 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
18.3 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Stir a mixture of 2-chloro-7-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl) pyridin-2-yl]-[1,8]naphthyridin-4-amine (40 mg), ammonium formate (31 mg), 10% palladium on carbon (10 mg) in methanol (2 mL) at 50° C. for 2 hours. Cool, filter through Celite and evaporate to dryness. Purify by preparative thin layer chromatography, eluting with dichloromethane/methanol/ammonium hydroxide mixture to give the title compound. MS 436 (M+1). 1H NMR δ (CDCl3) 8.99 (1H, s), 8.84 (1H, d), 8.63 (1H, d), 8.61 (1H, s), 8.32 (1H, brs), 8.14 (1H, d), 8.05 (1H, brs), 7.79-7.85 (2H, m), 7.51 (1H, dd), 7.22 (1H,d).
Name
2-chloro-7-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl) pyridin-2-yl]-[1,8]naphthyridin-4-amine
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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